molecular formula C19H24FN3O2S B5495858 4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-N-methylbenzenesulfonamide

4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-N-methylbenzenesulfonamide

Numéro de catalogue B5495858
Poids moléculaire: 377.5 g/mol
Clé InChI: BDWWYAROFRLXKF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-N-methylbenzenesulfonamide (also known as TAK-659) is a small molecule inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase) and has shown promising results in preclinical studies.

Mécanisme D'action

TAK-659 is a potent and selective inhibitor of BTK, which is a key enzyme involved in the signaling pathway of B-cells and other immune cells. By inhibiting BTK, TAK-659 blocks the activation of downstream signaling pathways, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-tumor activity in preclinical models of several types of cancer, including lymphoma, leukemia, and multiple myeloma. It has also been shown to reduce inflammation in preclinical models of autoimmune diseases such as rheumatoid arthritis and lupus.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of TAK-659 is its potency and selectivity for BTK, which makes it a valuable tool for studying the role of BTK in various cellular processes. However, one limitation is that it may not be effective in all types of cancer or autoimmune diseases, and further studies are needed to determine its efficacy in different disease models.

Orientations Futures

Several future directions for the research on TAK-659 include:
1. Clinical trials to evaluate its safety and efficacy in humans for the treatment of various types of cancer and autoimmune diseases.
2. Combination studies with other drugs to enhance its efficacy and reduce potential resistance.
3. Studies to identify biomarkers that can predict response to TAK-659 and optimize patient selection.
4. Studies to determine the optimal dosing regimen and schedule for TAK-659 in different disease models.
In conclusion, TAK-659 is a promising small molecule inhibitor with potent anti-tumor and anti-inflammatory activity. Its selective inhibition of BTK makes it a valuable tool for studying the role of BTK in various cellular processes, and further studies are needed to determine its potential clinical applications.

Méthodes De Synthèse

The synthesis of TAK-659 involves several steps starting from commercially available starting materials. The key step involves the condensation of 4-(3-fluorobenzyl)piperazine with N-methylbenzenesulfonamide followed by several purification steps to obtain the final product.

Applications De Recherche Scientifique

TAK-659 has been extensively studied in preclinical models for its potential use in the treatment of various types of cancer and autoimmune diseases. It has shown promising results in inhibiting the growth and proliferation of cancer cells and reducing inflammation in autoimmune diseases.

Propriétés

IUPAC Name

4-[[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methyl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O2S/c1-21-26(24,25)19-7-5-16(6-8-19)14-22-9-11-23(12-10-22)15-17-3-2-4-18(20)13-17/h2-8,13,21H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWWYAROFRLXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-N-methylbenzenesulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.